N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
Starting Materials: The imidazo[2,1-b]thiazole derivative and 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.
Reaction: Coupling reaction using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Conditions: Typically performed in an inert atmosphere at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Using continuous flow reactors to maintain precise control over reaction parameters.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Mechanism of Action
Target of Action
The compound, also known as N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-4-methylthiadiazole-5-carboxamide, is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Mode of Action
Thiazole derivatives are known to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is mentioned that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to exhibit diverse biological activities, which would result in various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary greatly depending on the specific structure of the thiazole derivative and the biomolecules it interacts with .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives are known to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide at different dosages in animal models are not well studied. Thiazole derivatives have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. Thiazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
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Formation of the Imidazo[2,1-b]thiazole Core
Starting Materials: 2-aminothiazole and 4-fluorobenzaldehyde.
Reaction: Condensation reaction to form the imidazo[2,1-b]thiazole ring.
Conditions: Typically carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives with potential changes in biological activity.
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Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduced forms of the compound, potentially altering its pharmacological properties.
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Substitution
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Conditions: Varies widely but often involves polar solvents and controlled temperatures.
Products: Substituted derivatives with modified functional groups.
Scientific Research Applications
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Chemistry
Catalysis: Used as a catalyst in organic synthesis due to its unique structure.
Material Science: Incorporated into polymers and materials for enhanced properties.
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Biology
Antimicrobial Activity: Exhibits significant activity against a range of bacterial and fungal strains.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it a candidate for drug development.
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Medicine
Anticancer Properties: Demonstrates cytotoxic effects against various cancer cell lines.
Anti-inflammatory: Potential use in treating inflammatory diseases.
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Industry
Pharmaceuticals: Used in the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
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Imidazo[2,1-b]thiazole Derivatives
Examples: Compounds with similar core structures but different substituents.
Comparison: N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide often shows enhanced biological activity due to the presence of the fluorophenyl group.
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Thiadiazole Derivatives
Examples: Compounds with the thiadiazole moiety but different attached groups.
Comparison: The unique combination of imidazo[2,1-b]thiazole and thiadiazole in the compound provides a broader spectrum of activity.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5OS2/c1-9-15(26-22-21-9)16(24)19-7-14-10(2)23-8-13(20-17(23)25-14)11-3-5-12(18)6-4-11/h3-6,8H,7H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIMKPYNWJAYDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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